Cudraxanthone B

Description

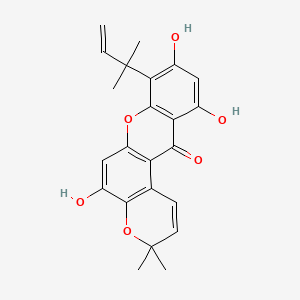

Structure

3D Structure

Properties

IUPAC Name |

5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKVKWVNUSOTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Cudraxanthone B: Chemical Properties, Bioactivity, and Methodologies

Executive Summary

Cudraxanthone B is a prenylated xanthone naturally occurring in the root bark of Cudrania tricuspidata.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities, including its anti-inflammatory, antiplatelet, and potential anticancer effects. We delve into the molecular mechanisms underpinning these activities, with a focus on the modulation of key signaling pathways such as NF-κB and MAPK.[2][3] Furthermore, this document outlines detailed, field-proven protocols for the isolation of this compound from its natural source and for the quantitative assessment of its antioxidant capacity, providing researchers and drug development professionals with a foundational resource for future investigations.

Introduction: The Therapeutic Potential of Prenylated Xanthones

Xanthones are a class of tricyclic phenolic compounds found abundantly in medicinal plants and fruits.[4] Their unique chemical scaffold allows for extensive derivatization, including prenylation, which often enhances bioavailability and biological efficacy. This compound belongs to this promising class of phytochemicals and is primarily isolated from the root bark of Cudrania tricuspidata (Moraceae family), a plant with a long history of use in traditional Asian medicine for treating inflammation and neuritis.[2][4] The growing body of evidence pointing to the potent pharmacological properties of xanthones—ranging from antioxidant and anti-inflammatory to cytotoxic and antiplatelet effects—positions this compound as a compound of significant interest for modern drug discovery and development.[4][5] This guide serves to consolidate the current technical knowledge on this compound, offering both foundational data and practical methodologies to facilitate its exploration as a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of a compound are fundamental to understanding its biological function and developing analytical methods. This compound is a complex xanthone featuring both a pyran ring and prenyl group modifications.

Chemical Structure:

Image Source: PubChem CID 91885224

The table below summarizes the key physicochemical properties of this compound, compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | 5,9,11-trihydroxy-3,3-dimethyl-8-(2-methylbut-3-en-2-yl)pyrano[3,2-a]xanthen-12-one | [1][] |

| CAS Number | 84955-05-5 | [1][7] |

| Molecular Formula | C₂₃H₂₂O₆ | [7][8] |

| Molecular Weight | 394.4 g/mol | [7][8] |

| Appearance | Yellow powder/solid | [1][] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1] |

Natural Occurrence and Isolation Protocol

This compound is a secondary metabolite predominantly found in the root bark of Cudrania tricuspidata.[1][9] Its isolation requires a multi-step extraction and chromatographic purification process designed to separate it from a complex mixture of other xanthones and flavonoids present in the plant material.

Experimental Protocol: Isolation and Purification

This protocol describes a generalized, robust method for isolating this compound. The choice of an initial non-polar solvent like n-hexane is critical for efficiently extracting isoprenylated, less polar compounds like xanthones while leaving more polar compounds behind.[1] Subsequent chromatographic steps are essential for purification to homogeneity.

Step 1: Preparation and Extraction

-

Obtain dried root bark of Cudrania tricuspidata.

-

Grind the bark into a fine powder to maximize the surface area for solvent penetration.

-

Macerate the powdered bark in n-hexane (or a solvent of similar polarity like benzene) at a 1:10 (w/v) ratio at room temperature for 72 hours with intermittent agitation. This step selectively extracts non-polar and medium-polarity compounds.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude n-hexane extract.

Step 2: Silica Gel Column Chromatography

-

Pre-treat the crude extract by adsorbing it onto a small amount of silica gel (slurry method).

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

-

n-hexane (100%)

-

n-hexane:Ethyl Acetate (9:1)

-

n-hexane:Ethyl Acetate (8:2)

-

...and so on, up to 100% Ethyl Acetate.

-

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:Ethyl Acetate 7:3) and visualizing under UV light (254 nm and 365 nm).

-

Pool fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

Step 3: Final Purification

-

Concentrate the pooled fractions.

-

If necessary, subject the semi-purified material to further purification using preparative TLC or a Sephadex LH-20 column eluted with methanol to remove residual impurities.

-

The final purified compound should be dried to a yellow powder. Purity and identity are confirmed using spectroscopic methods (NMR, MS) and by comparing the data with published literature.[5][10]

Isolation Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Biological Activities and Mechanisms of Action

This compound and related compounds from C. tricuspidata exhibit a range of biological activities, making them attractive candidates for therapeutic development.

Anti-Inflammatory Activity

Inflammation is a complex biological response intricately linked to the pathogenesis of numerous diseases. The activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades like Mitogen-Activated Protein Kinases (MAPKs) are central to the inflammatory process, leading to the production of pro-inflammatory mediators.[2][3]

Xanthones isolated from C. tricuspidata have demonstrated potent anti-inflammatory effects by inhibiting these key pathways.[2][11] Studies on related compounds show they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][3] This is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. This action blocks the nuclear translocation of the NF-κB p65 subunit, effectively halting the transcription of inflammatory genes.[12][13]

NF-κB Signaling Pathway Inhibition Diagram

Caption: Inhibition of the NF-κB pathway by this compound.

Antiplatelet Activity

Thrombotic events are a major cause of cardiovascular morbidity and mortality. This compound has been shown to be an effective inhibitor of platelet aggregation, a key process in thrombus formation.[4] It significantly suppresses human platelet aggregation induced by collagen, with a reported half-maximal inhibitory concentration (IC₅₀) of 27.8 μM.[4] The mechanism involves the inhibition of intracellular calcium ([Ca²⁺]i) mobilization and the suppression of αIIbβ3 integrin activation, which is the final common pathway for platelet aggregation.[4] Importantly, these effects are observed at concentrations that do not induce cytotoxicity, highlighting its potential as a safe antiplatelet agent.[4]

Anticancer and Cytotoxic Potential

While direct studies on this compound are emerging, numerous other xanthones from C. tricuspidata have demonstrated significant cytotoxic activities against a range of human cancer cell lines.[5][9][14] These compounds often induce cell death via apoptosis.[5] For instance, related compounds have been shown to arrest the cell cycle and activate caspases 3/7, 8, and 9.[14] Given the structural similarities, it is highly probable that this compound also possesses anticancer properties, making this a critical area for future research.

Experimental Protocol: DPPH Radical Scavenging Assay

To quantify the antioxidant potential of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable spectrophotometric method.[15][16] This protocol provides a step-by-step guide for its implementation. The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured as a decrease in absorbance.[17]

Materials and Reagents:

-

This compound (purified)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Solutions:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Sample Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound (e.g., 100, 50, 25, 12.5, 6.25 μg/mL).

-

Positive Control: Prepare serial dilutions of ascorbic acid with the same concentration range as the sample.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 μL of each sample dilution to separate wells.

-

Add 100 μL of the 0.1 mM DPPH solution to each well containing the sample or control.

-

Prepare a blank control by adding 100 μL of methanol and 100 μL of the DPPH solution.

-

Prepare a negative control for each sample concentration by adding 100 μL of the sample dilution and 100 μL of methanol (to account for any color from the sample itself).

-

-

Incubation and Measurement:

-

Shake the plate gently to ensure thorough mixing.

-

Incubate the plate in the dark at room temperature for 30 minutes. The incubation period is critical for the reaction to reach a stable endpoint.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: Scavenging Activity (%) = [ (A_blank - (A_sample - A_neg_control)) / A_blank ] × 100 Where:

-

A_blank = Absorbance of the DPPH solution with methanol.

-

A_sample = Absorbance of the DPPH solution with the sample.

-

A_neg_control = Absorbance of the sample with methanol.

-

-

Plot the percentage of scavenging activity against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph.

-

Conclusion and Future Perspectives

This compound is a natural product with a well-defined chemical structure and compelling, multi-faceted biological activities. Its demonstrated ability to modulate key signaling pathways involved in inflammation and platelet aggregation provides a strong rationale for its further development as a therapeutic lead.[2][4] The cytotoxic potential observed in structurally related xanthones further broadens its scope of possible applications into oncology.[5][14]

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound using techniques like proteomics and transcriptomics.

-

In Vivo Efficacy: Validating the observed in vitro activities in relevant animal models of inflammation, thrombosis, and cancer.

-

Pharmacokinetic and Safety Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to determine its drug-likeness.

-

Synthetic Optimization: Exploring synthetic modifications of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

The comprehensive data and protocols presented in this guide offer a solid foundation for researchers to build upon, accelerating the translation of this promising natural compound from the laboratory to potential clinical applications.

References

-

Shin, Y., et al. (2021). Antiplatelet effect of this compound is related to inhibition of calcium mobilization, αIIbβ3 activation, and clot retraction. ResearchGate. Available at: [Link]

-

Kuete, V., et al. (2014). Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines. PubMed. Available at: [Link]

-

Lee, B. W., et al. (2005). Cytotoxic Xanthones From Cudrania Tricuspidata. J Nat Prod. Available at: [Link]

-

Jo, Y. H., et al. (2016). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia. PubMed Central. Available at: [Link]

-

BioCrick. This compound | CAS:84955-05-5. BioCrick. Available at: [Link]

-

Cha, J. I., et al. (2008). Cudratricusxanthone A Isolated From the Root Bark of Cudrania Tricuspidata Inhibits the Proliferation of Vascular Smooth Muscle Cells Through the Suppression of PDGF-receptor Beta Tyrosine Kinase. PubMed. Available at: [Link]

-

Lee, B. W., et al. (2005). Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Cudraxanthone D. PubChem. Available at: [Link]

-

Kim, M. S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI. Available at: [Link]

-

Kim, J. H., et al. (2015). Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways. PubMed. Available at: [Link]

-

Kim, M. S., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. PubMed. Available at: [Link]

-

Kim, J. H., et al. (2015). Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways. World Scientific Publishing. Available at: [Link]

-

Kwon, J., et al. (2022). Chemical Constituents Isolated from the Root Bark of Cudrania tricuspidata and Their Potential Neuroprotective Effects. MDPI. Available at: [Link]

-

Laskar, Y. B., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available at: [Link]

-

Kumar, T., et al. (2010). In-vitro antioxidant activity of the methanolic extract of the roots of Premna integrifolia. Research Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]

Sources

- 1. This compound | CAS:84955-05-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Cytotoxic xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. worldscientific.com [worldscientific.com]

- 14. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]

- 16. rjpponline.org [rjpponline.org]

- 17. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Cudraxanthone B

This guide provides a comprehensive overview of cudraxanthone B, a prenylated xanthone with significant biological interest. Tailored for researchers, scientists, and professionals in drug development, this document details the primary natural sources of this compound and outlines a robust, field-proven methodology for its extraction, isolation, and characterization.

Introduction

This compound is a member of the xanthone family of organic compounds, characterized by a tricyclic xanthen-9-one core structure.[1][2] Its chemical formula is C23H22O6, with a molecular weight of 394.4 g/mol .[1][] The presence of isoprenoid groups in its structure classifies it as a prenylated xanthone, a feature often associated with enhanced biological activity. Numerous studies have highlighted the pharmacological potential of this compound and related xanthones, including anti-inflammatory, anticancer, and neuroprotective effects, making it a molecule of significant interest for natural product-based drug discovery.[4][5][6]

Natural Provenance of this compound

The primary and most well-documented natural source of this compound is the root bark of Cudrania tricuspidata (Carr.) Bur., a plant belonging to the Moraceae family.[2][7][8] This deciduous thorny tree is widely distributed in East Asia and has a long history of use in traditional medicine.[7] While the entire plant contains a variety of bioactive compounds, the root bark is particularly rich in prenylated xanthones, including this compound.

Other species within the Moraceae family, such as Maclura cochinchinensis, have also been reported to contain a diverse array of xanthones, and while not as prominently cited as Cudrania tricuspidata, they represent potential alternative sources.

Isolation and Purification Methodology

The isolation of this compound from its natural source is a multi-step process that leverages the principles of solvent extraction and chromatography. The following protocol is a synthesized and optimized workflow based on established methodologies for the isolation of xanthones from Cudrania tricuspidata.

Step 1: Preparation of Plant Material

-

Collection and Identification: The root bark of Cudrania tricuspidata should be collected and botanically authenticated to ensure the correct starting material.

-

Drying and Pulverization: The collected root bark is thoroughly washed, air-dried in the shade to prevent the degradation of thermolabile compounds, and then coarsely pulverized to increase the surface area for efficient extraction.

Step 2: Extraction

The initial extraction aims to liberate the desired xanthones from the plant matrix. Due to the lipophilic nature of the prenylated xanthones, non-polar to moderately polar solvents are most effective.

-

Solvent Selection: n-Hexane is a suitable solvent for the initial extraction of this compound and other non-polar xanthones.[2][8] Methanol or ethanol can also be used for a broader extraction of phytochemicals, followed by liquid-liquid partitioning.[2]

-

Extraction Procedure (Maceration):

-

A solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v) is recommended.

-

The powdered root bark is macerated in n-hexane at room temperature for a period of 24-72 hours with occasional agitation.

-

The process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield the crude n-hexane extract.

Step 3: Chromatographic Purification

A multi-stage chromatographic approach is essential to isolate this compound from the complex mixture of compounds present in the crude extract.

This initial chromatographic step serves to fractionate the crude extract based on polarity.

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh) is the standard stationary phase for this separation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves n-hexane with an increasing proportion of ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together. This compound, being moderately polar among the xanthones, is expected to elute in the mid-polarity fractions.

For final purification to achieve a high degree of purity, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used for the separation of xanthones.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with the addition of a small percentage of formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is effective. The exact gradient profile will need to be optimized based on the specific column and system, but a linear gradient from approximately 50% to 100% methanol or acetonitrile over 30-60 minutes is a good starting point.

-

Detection: UV detection at a wavelength where xanthones exhibit strong absorbance (typically around 254 nm and 280 nm) is used to monitor the elution of compounds.

-

Isolation: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Caption: Workflow for the isolation of this compound.

Structural Elucidation and Characterization

The identity and purity of the isolated this compound must be confirmed through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C23H22O6 | [1][] |

| Molecular Weight | 394.4 g/mol | [1][] |

| Appearance | Yellow solid | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectroscopic Data

¹H and ¹³C NMR Data (Expected)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 4a | ||

| 5 | ||

| 5a | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 8a | ||

| 9 | ||

| 9a | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| 1'' | ||

| 2'' | ||

| 3'' | ||

| 4'' | ||

| 5'' |

Note: The table above is a template. Definitive ¹H and ¹³C NMR data for this compound would need to be obtained from a specific publication detailing its isolation and characterization.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the isolated compound. The expected [M+H]⁺ ion would be observed at m/z 395.1438.

Biological Activities of this compound

This compound has been the subject of various pharmacological studies, demonstrating a range of biological activities that underscore its therapeutic potential.

-

Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties.

-

Anticancer Activity: Like many other xanthones, this compound has been investigated for its cytotoxic effects against various cancer cell lines.[9]

-

Neuroprotective Effects: Studies have suggested that xanthones from Cudrania tricuspidata, including this compound, may have neuroprotective properties.[5]

Conclusion

This technical guide provides a comprehensive framework for the successful isolation and identification of this compound from its primary natural source, the root bark of Cudrania tricuspidata. The detailed methodology, encompassing extraction, multi-step chromatographic purification, and spectroscopic characterization, offers a robust protocol for obtaining this valuable bioactive compound for further research and development. The diverse biological activities of this compound make it a compelling candidate for drug discovery programs, and the methods outlined herein provide a solid foundation for its procurement from natural sources.

References

-

Cudraxanthone D | C24H26O6 | CID 11611248 - PubChem. (n.d.). Retrieved from [Link]

-

SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

This compound | CAS:84955-05-5 | Xanthones | High Purity | Manufacturer BioCrick. (n.d.). Retrieved from [Link]

-

Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PubMed. (2021, October 8). Retrieved from [Link]

-

Prenylated Xanthones from the Root Bark of Cudrania tricuspidata | Request PDF. (n.d.). Retrieved from [Link]

-

Prenylated Xanthones From the Root Bark of Cudrania Tricuspidata - PubMed. (2007, July 4). Retrieved from [Link]

-

Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed. (1984, June). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed. (2014, August 22). Retrieved from [Link]

-

A review on hydroxy anthraquinones from bacteria: crosstalk's of structures and biological activities - ResearchGate. (2022, February 17). Retrieved from [Link]

-

1 H-and 13 C-NMR Data for Compounds 2 and 3 in CD 3 OD - ResearchGate. (n.d.). Retrieved from [Link]

-

Components of Root Bark ofCudrania tricuspidata; 3.1,2. Isolation and Structure Studies on the Flavonoids - Sci-Hub. (n.d.). Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved from [Link]

-

HPLC Separation of Anthraquinones from Rhubarbs - CABI Digital Library. (n.d.). Retrieved from [Link]

-

A review on hydroxy anthraquinones from bacteria: crosstalk's of structures and biological activities - ResearchGate. (2022, February 17). Retrieved from [Link]

-

HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES - Cellulose Chemistry and Technology. (2012, November 4). Retrieved from [Link]

-

Column Chromatography for Terpenoids and Flavonoids - ResearchGate. (2012, March 16). Retrieved from [Link]

-

Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC - NIH. (n.d.). Retrieved from [Link]

-

A review exploring biological activities of hydrazones - PubMed. (2014, April). Retrieved from [Link]

-

A Review of the Biological Activity of Amidrazone Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Triacontane | C30H62 | CID 12535 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS:84955-05-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Cudraxanthone D Ameliorates Psoriasis-like Skin Inflammation in an Imiquimod-Induced Mouse Model via Inhibiting the Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glsciences.eu [glsciences.eu]

The Biosynthesis of Cudraxanthone B: A Technical Guide for Drug Discovery and Development

Abstract

Cudraxanthone B, a prominent prenylated xanthone isolated from Cudrania tricuspidata, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and chemoenzymatic approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating established principles of xanthone formation with recent findings in flavonoid biosynthesis within the Moraceae family. We delve into the key enzymatic steps, from the formation of the core xanthone scaffold to the intricate prenylation and cyclization modifications. Furthermore, this guide offers detailed experimental protocols for the characterization of the enzymes involved, aiming to equip researchers in natural product chemistry, drug discovery, and metabolic engineering with the necessary tools to further elucidate and engineer this pathway for novel therapeutic applications.

Introduction: The Significance of this compound

Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Found in a variety of higher plants, fungi, and lichens, they exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties[1][2]. This compound, a diprenylated xanthone isolated from the roots of Cudrania tricuspidata (Moraceae family), stands out for its potential therapeutic applications[3][4][5]. Its unique chemical structure, featuring both a prenyl and a cyclized prenyl (2,2-dimethylpyran) moiety, contributes to its bioactivity and makes its biosynthesis a fascinating subject of study[3][4].

The elucidation of the this compound biosynthetic pathway is not merely an academic exercise. It holds the key to:

-

Sustainable Production: Understanding the enzymatic machinery allows for the development of microbial fermentation or cell-free systems for the sustainable and scalable production of this compound and its analogs, overcoming the limitations of extraction from natural sources.

-

Novel Drug Development: By characterizing the enzymes involved, particularly the prenyltransferases, we can explore their substrate promiscuity to generate novel, bioactive xanthone derivatives with improved pharmacological profiles.

-

Metabolic Engineering: Knowledge of the pathway enables the metabolic engineering of plants or microorganisms to enhance the yield of this compound or to produce specific, desired derivatives.

This guide will navigate the proposed biosynthetic journey to this compound, from primary metabolites to the final complex natural product.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the convergence of the shikimate and acetate-malonate pathways to form the core xanthone structure, followed by a series of tailoring reactions, most notably prenylation and subsequent cyclization. Based on the known structure of this compound and the general principles of xanthone biosynthesis, we propose the following pathway.

Formation of the Xanthone Core: A Convergent Pathway

The initial steps leading to the formation of the xanthone scaffold are well-established in several plant species and are believed to be conserved in Cudrania tricuspidata[2][6][7].

-

Precursor Synthesis: The biosynthesis initiates with precursors from two primary metabolic pathways:

-

Shikimate Pathway: Provides benzoyl-CoA .

-

Acetate-Malonate Pathway: Provides three molecules of malonyl-CoA .

-

-

Benzophenone Synthase (BPS) Activity: The enzyme benzophenone synthase (BPS) , a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone [6][7].

-

Hydroxylation by Cytochrome P450 Monooxygenases (CYPs): The resulting 2,4,6-trihydroxybenzophenone undergoes hydroxylation, typically at the 3'-position, by a cytochrome P450 monooxygenase (CYP) , specifically a benzophenone 3'-hydroxylase, to yield 2,3',4,6-tetrahydroxybenzophenone [6][7].

-

Oxidative Cyclization: This central intermediate then undergoes a regioselective intramolecular oxidative C-O phenol coupling, another reaction catalyzed by a specific CYP, to form the tricyclic xanthone core[6][7]. Depending on the regioselectivity of the enzyme, either 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone is produced. Based on the structure of this compound, the core is likely derived from 1,3,5-trihydroxyxanthone .

-

Further Hydroxylation: To arrive at the core of this compound, a further hydroxylation at the C-6 position is necessary, leading to 1,3,5,6-tetrahydroxyxanthone . This step is likely catalyzed by another specific CYP, a xanthone 6-hydroxylase.

The following diagram illustrates the formation of the 1,3,5,6-tetrahydroxyxanthone core:

Tailoring Reactions: The Genesis of this compound

The 1,3,5,6-tetrahydroxyxanthone core serves as the scaffold for subsequent tailoring reactions that ultimately yield this compound. These reactions are primarily prenylations.

-

First Prenylation: A prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. Based on the structure of this compound, this first prenylation likely occurs at the C2 position, forming a C-prenylated intermediate.

-

Second Prenylation and Cyclization: The second prenyl group is introduced and subsequently cyclized to form the 2,2-dimethylpyran ring. This could occur through two possible routes:

-

Route A: Direct Pyranoannulation: A specific PT could catalyze a direct C-prenylation followed by an intramolecular cyclization with an adjacent hydroxyl group.

-

Route B: Sequential Prenylation and Cyclization: A PT adds a second prenyl group, likely at an oxygen atom (O-prenylation) of a neighboring hydroxyl group, followed by an enzyme-catalyzed cyclization (e.g., by a cyclase) to form the pyran ring.

-

While the exact mechanism is yet to be elucidated, the presence of a flavonoid prenyltransferase (CtIDT) in Cudrania tricuspidata strongly supports the involvement of such enzymes in the biosynthesis of prenylated secondary metabolites in this plant[8][9][10]. CtIDT has been shown to be a membrane-bound protein with catalytic promiscuity, suggesting that a similar enzyme could be responsible for xanthone prenylation[8][9].

The proposed final steps in the biosynthesis of this compound are depicted below:

Key Enzymes and Their Characterization: An Experimental Approach

The elucidation of the this compound biosynthetic pathway relies on the identification and functional characterization of the key enzymes involved. This section provides an overview of the experimental workflows for characterizing each class of enzyme.

Benzophenone Synthase (BPS)

Function: Catalyzes the formation of the benzophenone scaffold.

Experimental Workflow:

-

Gene Identification: Homology-based screening of a Cudrania tricuspidata transcriptome or genome library using known BPS sequences.

-

Heterologous Expression: Cloning of the candidate BPS gene into an expression vector (e.g., pET vector for E. coli or pYES vector for yeast) and transformation into a suitable host.

-

Enzyme Assay:

-

Substrates: Benzoyl-CoA and [14C]-malonyl-CoA.

-

Assay Conditions: Incubation of the purified recombinant BPS with the substrates in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Product Detection: Separation of the reaction products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and detection of the radioactive product (2,4,6-trihydroxybenzophenone) by autoradiography or a radioisotope detector.

-

-

Product Identification: Co-elution with an authentic standard and structural confirmation by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cytochrome P450 Monooxygenases (CYPs)

Function: Catalyze hydroxylation and oxidative cyclization reactions.

Experimental Workflow:

-

Gene Identification: Identification of candidate CYP genes from a Cudrania tricuspidata transcriptome database, often co-expressed with BPS.

-

Heterologous Expression: Expression in a system that provides the necessary redox partners, typically yeast (Saccharomyces cerevisiae) microsomes, which contain a native cytochrome P450 reductase.

-

Enzyme Assay:

-

Substrates: 2,4,6-trihydroxybenzophenone (for B3'H activity) or 2,3',4,6-tetrahydroxybenzophenone (for oxidative cyclization).

-

Assay Conditions: Incubation of the microsomal fraction containing the recombinant CYP with the substrate and NADPH as a cofactor.

-

Product Detection and Identification: Analysis of the reaction mixture by HPLC-UV and LC-MS to identify the hydroxylated and cyclized products by comparing retention times and mass spectra with authentic standards or previously characterized compounds.

-

Prenyltransferases (PTs)

Function: Catalyze the attachment of prenyl groups to the xanthone core.

Experimental Workflow:

-

Gene Identification: Homology-based screening using known flavonoid or xanthone PT sequences. The previously identified CtIDT from Cudrania tricuspidata serves as an excellent starting point[8][9].

-

Heterologous Expression: Expression of candidate PT genes in a suitable host, such as E. coli or yeast. Plant PTs are often membrane-bound, so expression in yeast microsomes may be advantageous[8][9].

-

Enzyme Assay:

-

Substrates: 1,3,5,6-tetrahydroxyxanthone and DMAPP.

-

Assay Conditions: Incubation of the purified recombinant PT or microsomal fraction with the substrates in a buffer containing a divalent cation (e.g., Mg2+ or Mn2+), which is often required for PT activity.

-

Product Detection and Identification: Analysis of the reaction products by HPLC-UV and LC-MS to identify mono- and di-prenylated xanthones. Structural elucidation of novel products would require larger scale incubations for subsequent purification and NMR analysis.

-

Quantitative Data Summary

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table summarizes typical ranges for related enzymes from other plant species to provide a reference for future characterization studies.

| Enzyme Class | Substrate | Apparent Km (µM) | Apparent kcat (s⁻¹) | Source Organism(s) | Reference(s) |

| Benzophenone Synthase | Benzoyl-CoA | 5 - 20 | 0.01 - 0.1 | Hypericum, Garcinia | [6][7] |

| Cytochrome P450 (B3'H) | 2,4,6-Trihydroxybenzophenone | 10 - 50 | N/A | Hypericum | [6][7] |

| Prenyltransferase | Flavonoids/Xanthones | 20 - 200 | 0.005 - 0.05 | Morus, Cudrania | [8][9] |

Note: N/A - Data not available. Kinetic parameters for membrane-bound CYPs are often challenging to determine accurately.

Detailed Experimental Protocols

Protocol for Heterologous Expression of a Candidate Cudrania tricuspidata Prenyltransferase in Saccharomyces cerevisiae

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the roots of C. tricuspidata and synthesize first-strand cDNA using a reverse transcriptase kit.

-

Gene Amplification: Amplify the full-length open reading frame of the candidate PT gene by PCR using gene-specific primers.

-

Vector Construction: Ligate the PCR product into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the resulting plasmid into a suitable yeast strain (e.g., WAT11) using the lithium acetate method.

-

Expression Induction: Grow the transformed yeast cells in a selective medium to an appropriate cell density, then induce protein expression by adding galactose to the medium.

-

Microsome Preparation: Harvest the yeast cells, disrupt them (e.g., by glass bead vortexing), and prepare the microsomal fraction by differential centrifugation. The microsomal pellet contains the membrane-bound PT.

Protocol for in vitro Assay of a Recombinant Prenyltransferase

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

100 µM 1,3,5,6-tetrahydroxyxanthone (dissolved in DMSO)

-

200 µM DMAPP

-

50 µg of microsomal protein containing the recombinant PT

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper ethyl acetate layer. Repeat the extraction twice.

-

Sample Preparation for Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen and redissolve the residue in a small volume of methanol for HPLC and LC-MS analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a compelling case study in the intricate world of plant secondary metabolism. While the general framework of its formation can be inferred from established xanthone biosynthetic pathways, the specific enzymes that catalyze the tailoring reactions, particularly the dual prenylations and cyclization, in Cudrania tricuspidata remain to be definitively identified and characterized. The recent discovery of a flavonoid prenyltransferase in this species opens up exciting avenues for future research.

The protocols and workflows outlined in this guide provide a roadmap for researchers to:

-

Identify and clone the complete set of genes responsible for this compound biosynthesis.

-

Functionally characterize the encoded enzymes through heterologous expression and in vitro assays.

-

Reconstitute the entire pathway in a heterologous host for sustainable production.

By systematically applying these methodologies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and advancing the field of synthetic biology.

References

-

Wang, J., Li, G., Wang, R., et al. (2014). Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata. Journal of Biological Chemistry, 289(51), 35815-35825. [Link]

-

Wang, J., Li, G., Wang, R., et al. (2014). Molecular characterization and phylogenetic analysis of two novel regio-specific flavonoid prenyltransferases from Morus alba and Cudrania tricuspidata. PubMed, 25344883. [Link]

-

Shin, J. H., Lee, W., Kim, Y. J., et al. (2021). Chemical structure and effects of this compound on platelet aggregation. ResearchGate. [Link]

-

He, H., Mo, L., He, Z., et al. (2017). Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology. RSC Publishing. [Link]

-

Remali, J., Sahidin, I., & Aizat, W. M. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science, 13, 868502. [Link]

-

Lee, J. H., Lee, J. Y., & Kim, Y. S. (2007). Prenylated Xanthones From the Root Bark of Cudrania Tricuspidata. Journal of Natural Products, 70(7), 1207-1209. [Link]

-

Wang, J., Li, G., Wang, R., et al. (2014). Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata. PubMed Central. [Link]

-

PubChemLite. (n.d.). Cudraxanthone s (C18H16O6). [Link]

-

SNS Courseware. (n.d.). TECHNIQUES FOR ELUCIDATION OF BIOSYNTHETIC PATHWAYS (OR) BIOGENETIC STUDIES. [Link]

-

Sasaki, K., Nishihara, R., Ozeki, Y., et al. (2021). Identification and characterization of xanthone biosynthetic genes contributing to the vivid red coloration of red-flowered gentian. The Plant Journal, 107(5), 1436-1453. [Link]

-

PubChem. (n.d.). Cudraxanthone M. [Link]

-

Remali, J., Sahidin, I., & Aizat, W. M. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. PubMed Central. [Link]

-

Martins, C., & Vasconcelos, M. H. (2021). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central. [Link]

-

Jo, Y. H., Kim, S. B., Liu, Q., et al. (2017). Prenylated Xanthones from the Roots of Cudrania tricuspidata as Inhibitors of Lipopolysaccharide-Stimulated Nitric Oxide Production. Archiv der Pharmazie, 350(1). [Link]

-

Slideshare. (n.d.). Biosynthetic pathways. [Link]

-

bioRxiv. (2020). Heterologous expression of methylxanthine synthesis enzymes in mammalian cells and their use as reporter proteins. [Link]

-

ResearchGate. (n.d.). Prenylated Xanthones from the Root Bark of Cudrania tricuspidata. [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

-

Smanski, M. J., & Koffas, M. A. (2012). Constructing de novo biosynthetic pathways for chemical synthesis inside living cells. PubMed Central. [Link]

-

ResearchGate. (n.d.). Methods for Molecular Identification of Biosynthetic Enzymes in Plants. [Link]

- Phillips, I. R., & Shephard, E. A. (Eds.). (2006). Cytochrome P450 Protocols. Google Books.

-

Phillips, I. R., & Shephard, E. A. (2006). Cytochrome P450 Protocols, 2nd edn. PubMed Central. [Link]

-

ResearchGate. (n.d.). Cytochrome P450 Protocols. [Link]

-

Liu, W., Che, G., Li, Y., et al. (2022). Decoding the Cytochrome P450 Catalytic Activity in Divergence of Benzophenone and Xanthone Biosynthetic Pathways. ACS Catalysis, 12(1), 536-545. [Link]

-

Semantic Scholar. (n.d.). Identification and characterization of xanthone biosynthetic genes contributing to the vivid red coloration of red-flowered gentian. [Link]

-

Natural Product Reports (RSC Publishing). (2018). Heterologous expression and biochemical characterisation of cyanotoxin biosynthesis pathways. [Link]

-

Remali, J., Sahidin, I., & Aizat, W. M. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. PubMed. [Link]

-

Sandiego. (n.d.). Enzyme Assay Protocol. [Link]

-

ResearchGate. (n.d.). Isolation of Prenylated Isoflavonoids from Cudrania tricuspidata Fruits that Inhibit A2E Photooxidation. [Link]

-

Nguyen, H. X., Le, T. H., & Kim, J. A. (2016). Prenylated isoflavones from Cudrania tricuspidata inhibit NO production in RAW 264.7 macrophages and suppress HL-60 cells proliferation. Journal of Asian Natural Products Research, 18(12), 1165-1172. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathways leading to the xanthones (1) and (2). [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2024). Biosynthetic pathway of prescription cucurbitacin IIa and high-level production of key triterpenoid intermediates in engineered yeast and tobacco. PubMed Central. [Link]

-

ResearchGate. (n.d.). Strategies to develop enzyme assays. Top, enzyme assays can be... [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2025). Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. PubMed Central. [Link]

-

Matsuda, Y., Iwabuchi, T., & Abe, I. (2019). Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. PubMed Central. [Link]

Sources

- 1. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 2. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 7. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular characterization and phylogenetic analysis of two novel regio-specific flavonoid prenyltransferases from Morus alba and Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata - PMC [pmc.ncbi.nlm.nih.gov]

Cudraxanthone B: A Comprehensive Technical Review of its Discovery, Biological Activity, and Therapeutic Potential

Abstract

Cudraxanthone B, a prenylated xanthone isolated from the root bark of Cudrania tricuspidata, has emerged as a promising natural product with a diverse range of pharmacological activities. This technical guide provides an in-depth review of the discovery, and biological evaluation of this compound, with a focus on its potential applications in drug discovery and development. We will delve into its multifaceted mechanisms of action, particularly in the realms of oncology and inflammation, and provide detailed insights into the experimental methodologies that have been pivotal in elucidating its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing bioactive compound.

Discovery and Isolation of this compound

This compound is a member of the xanthone family of compounds, which are secondary metabolites found in a select number of higher plant families, fungi, and lichens. The primary natural source of this compound is the root bark of Cudrania tricuspidata, a plant belonging to the Moraceae family, which is native to East Asia.[1] Traditional medicine has long utilized extracts from this plant for various ailments, prompting scientific investigation into its chemical constituents and their pharmacological properties.

The initial isolation of this compound, along with several other novel isoprenylated xanthones, was first reported in the 1980s.[1] These pioneering studies laid the groundwork for future research into the biological activities of this class of compounds.

General Isolation Protocol

The isolation of this compound from Cudrania tricuspidata root bark typically involves a multi-step process combining extraction and chromatographic techniques. While specific protocols may vary between research groups, a general workflow can be outlined as follows:

Figure 1: General workflow for the isolation of this compound.

Step-by-Step Methodology:

-

Extraction: The dried and powdered root bark of Cudrania tricuspidata is subjected to extraction with a non-polar organic solvent such as n-hexane or benzene.[1] This initial step is crucial for isolating the less polar xanthones, including this compound.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, typically employing a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components of the extract into different fractions.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC.[2] A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[2]

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure as this compound.[3]

Chemical Structure and Properties

This compound is a prenylated xanthone with the chemical formula C₂₃H₂₂O₆ and a molecular weight of 394.42 g/mol . Its structure is characterized by a tricyclic xanthen-9-one core with multiple hydroxyl and prenyl substitutions, which are believed to be critical for its biological activity.

Biological Activities and Mechanisms of Action

This compound has demonstrated a remarkable spectrum of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound and its structural analogs have shown significant cytotoxic effects against a variety of human cancer cell lines.

Mechanism of Action:

The anticancer effects of this compound are mediated through multiple signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Figure 3: Anti-inflammatory signaling pathways of this compound.

-

Inhibition of Pro-inflammatory Enzymes: this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the production of nitric oxide (NO) and prostaglandins, respectively.

-

Suppression of Pro-inflammatory Cytokines: It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Inhibition of NF-κB and MAPK Signaling: Similar to its anticancer mechanism, the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Activity:

| Assay | Cell Line | IC50 (µM) | Reference |

| NO Production | RAW 264.7 | 5.77 ± 0.66 | [4] |

| PGE₂ Production | RAW 264.7 | 9.70 ± 1.46 | [4] |

| IL-6 Production | RAW 264.7 | 13.34 ± 4.92 | [4] |

| TNF-α Production | RAW 264.7 | 16.14 ± 2.19 | [4] |

| NO Production | BV2 | 11.93 ± 2.90 | [4] |

| PGE₂ Production | BV2 | 7.53 ± 1.88 | [4] |

| IL-6 Production | BV2 | 10.87 ± 3.23 | [4] |

| TNF-α Production | BV2 | 9.28 ± 0.40 | [4] |

Other Biological Activities

In addition to its anticancer and anti-inflammatory properties, this compound has also been reported to possess antiplatelet and antioxidant activities. Its antiplatelet effects are attributed to the inhibition of platelet aggregation, while its antioxidant properties are linked to its ability to scavenge free radicals.

Synthesis of this compound

While the isolation from natural sources remains the primary method for obtaining this compound, the chemical synthesis of prenylated xanthones is an active area of research. The total synthesis of complex natural products like this compound is a challenging endeavor but offers the potential for the large-scale production and the generation of novel analogs with improved pharmacological properties.

General synthetic strategies for prenylated xanthones often involve the construction of the xanthone core followed by the introduction of prenyl groups through various chemical reactions, such as Friedel-Crafts alkylation or Claisen rearrangement.

Pharmacokinetics and Toxicology

To date, there is limited publicly available information specifically on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound. Further studies are warranted to evaluate its drug-like properties, including its bioavailability, metabolic stability, and potential for toxicity. In vitro ADME and in vivo toxicological assessments will be crucial for the further development of this compound as a therapeutic agent. [5][6]

Future Perspectives and Conclusion

This compound is a fascinating natural product with a wide array of promising biological activities. Its potent anticancer and anti-inflammatory properties, coupled with its multifaceted mechanisms of action, make it a compelling candidate for further investigation in the context of drug discovery. Future research should focus on:

-

Elucidating the detailed molecular targets of this compound.

-

Conducting comprehensive preclinical studies to evaluate its efficacy and safety in animal models.

-

Developing efficient and scalable synthetic routes to facilitate its production and the synthesis of novel analogs.

-

Investigating its pharmacokinetic and toxicological profile to assess its potential as a clinical candidate.

References

- Ko, W., Baek, J. S., Liu, Z., Dong, L., Kim, N., Lee, H., ... & Lee, D. S. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7299.

-

Carullo, G., Mazzotta, S., Koch, A., Ciappetta, D., Fazio, A., & Aiello, F. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Retrieved from [Link]

- Lee, B. W., Gal, S. W., Park, K. M., & Park, K. H. (2005). Cytotoxic xanthones from Cudrania tricuspidata.

- Fujimoto, T., Hano, Y., & Nomura, T. (1984). Components of root bark of Cudrania tricuspidata. 1. Structures of four new isoprenylated xanthones, cudraxanthones A, B, C and D. Planta medica, 50(3), 218–221.

-

Sá, R. B., de Oliveira, A. A., de Alencar, D. C., & de Morais, S. M. (2018). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

- Zou, Y. S., Hou, A. J., & Zhu, G. F. (2005). Isoprenylated xanthones and flavonoids from Cudrania tricuspidata. Chemistry & biodiversity, 2(1), 131–138.

- Tian, Y. H., Kim, H. C., Cui, J. M., & Kim, Y. C. (2005). Hepatoprotective constituents of Cudrania tricuspidata. Archives of pharmacal research, 28(1), 44–48.

-

ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated With Compounds 5−7 for 24 h. Retrieved from [Link]

- Park, K. H., Park, J. H., Han, J. M., & Lee, J. H. (2007). Cudratricusxanthone A isolated from the root bark of Cudrania tricuspidata inhibits the proliferation of vascular smooth muscle cells through the suppression of PDGF-receptor beta tyrosine kinase. Planta medica, 73(12), 1253–1257.

-

BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

-

Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Zahrani, A. A., Al-Ghamdi, A. A., & Al-Zahrani, A. S. (2024).

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

- Chansriniyom, C., Khobjai, W., & Charoensup, R. (2024).

-

The Boston Society. (2021, June 22). WEBINAR. Retrieved from [Link]

-

IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from [Link]

-

International Science Community Association. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for breast cancer and normal cell lines after 24 h, 48 h.... Retrieved from [Link]

-

Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

- Wei, Y., Xie, Q., Ito, Y., & Liu, Y. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.

-

ResearchGate. (n.d.). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C].... Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of samples in antioxidant and anti-inflammatory assays. Retrieved from [Link]

- Khan, K. M., Saify, Z. S., Khan, M., Ahmed, M., & Iqbal, S. (2015). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 20(4), 6985–6999.

- Busatto, S., Tili, E., & Bergese, P. (2018). Evaluation of in vivo toxicity of biological nanoparticles. Current protocols in cell biology, 80(1), 29.11.1–29.11.12.

- Kumar, P. R., Kumar, A. R., & Reddy, B. S. (2012). Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. Journal of Applicable Chemistry, 1(3), 324-330.

- Patlolla, A. K., & Tchounwou, P. B. (2016). In vitro and in vivo toxicity assessment of nanoparticles.

- Nicolaou, K. C., & Chen, J. S. (2010). Total synthesis of hirsutellone B. Angewandte Chemie (International ed. in English), 49(32), 5574–5577.

-

IIVS.org. (n.d.). Human relevance of in vivo and in vitro skin irritation tests for hazard classification of pesticide. Retrieved from [Link]

-

acris. (n.d.). In Vivo Toxicological Analysis of the ZnFe2O4@poly(tBGE-alt-PA) Nanocomposite. Retrieved from [Link]

- Muttenthaler, M., & Alewood, P. F. (2005). Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability. The Journal of organic chemistry, 70(20), 7799–7809.

-

ResearchGate. (n.d.). (PDF) CHARACTERIZATION AND IN VIVO TOXICITY ASSAY OF UNCOATED SILICON NANOPARTICLES. Retrieved from [Link]

Sources

- 1. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cytotoxic xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 6. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of cudraxanthone B

An In-depth Technical Guide to Cudraxanthone B

Abstract: this compound, a prenylated xanthone primarily isolated from the root bark of Cudrania tricuspidata, has emerged as a compound of significant interest within the scientific and drug development communities.[1][] Its multifaceted biological activities, including anti-inflammatory, antibacterial, and notably, potent anticancer properties, underscore its therapeutic potential.[3][4][5] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, detailed protocols for its isolation, and an in-depth analysis of its mechanism of action, with a focus on its role in modulating critical cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and oncology drug discovery.

Introduction to this compound

This compound belongs to the xanthone class of organic compounds, which are characterized by a tricyclic xanthen-9-one core structure.[6] Naturally occurring in plants of the Moraceae family, particularly the Cudrania species, it is one of several bioactive molecules that contribute to the traditional medicinal properties of these plants.[6][7] The unique structural features of this compound, including its isoprenylated side chains, are crucial to its biological functions, which range from antioxidant and anti-inflammatory effects to the induction of apoptosis in cancer cells.[6][8] Its potential to interfere with key cellular processes involved in cancer proliferation makes it a compelling candidate for further investigation in oncological research.[6]

Physicochemical & Spectroscopic Profile

Accurate characterization of a compound's physical and chemical properties is fundamental for its application in research and development. This compound presents as a yellow powder and exhibits solubility in various organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][5]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 84955-05-5 | [1] |

| Molecular Formula | C₂₃H₂₂O₆ | [1][6] |

| Molecular Weight | 394.4 g/mol | [1][6] |

| Appearance | Yellow powder/solid | [1][] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1][5] |

| Storage | Desiccate at -20°C | [1] |

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. The techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed "fingerprint" of the molecule.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, allow for the precise assignment of each atom within the molecular structure.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For this compound, characteristic absorption bands would indicate hydroxyl (-OH) groups, a carbonyl (C=O) group of the xanthone core, aromatic (C=C) bonds, and C-O ether linkages.[9][13]

-

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the compound. This data confirms the molecular formula (C₂₃H₂₂O₆) and can help in sequencing structural components based on how the molecule breaks apart.[10]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, which is characteristic of its conjugated system of double bonds within the xanthone core. This information is useful for quantitative analysis and for providing insights into the electronic structure of the molecule.[9][11]

Isolation & Purification Methodology

This compound is naturally sourced, most commonly from the root bark of Cudrania tricuspidata.[1][14] The isolation process is a multi-step procedure involving extraction and chromatographic purification. The choice of solvents and chromatographic techniques is critical for achieving high purity.

Rationale for Method Selection

The protocol described below is based on established phytochemical methods for isolating prenylated xanthones. The initial extraction with a polar solvent like methanol or an 80% aqueous acetone solution is designed to efficiently extract a broad range of compounds, including xanthones, from the dried plant material.[5][15] Subsequent partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate) serves to separate compounds based on their solubility, thereby enriching the fraction containing the target xanthones.[15] Finally, chromatographic techniques such as column chromatography are employed for the fine separation and purification of individual compounds like this compound from the enriched extract.

Step-by-Step Isolation Protocol

-

Preparation of Plant Material: The root bark of Cudrania tricuspidata is collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered root bark is extracted exhaustively with a suitable solvent such as methanol or 80% aqueous acetone at room temperature for an extended period (e.g., 24 hours).[15] This process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[1][15] this compound, being moderately polar, is typically enriched in the n-hexane or benzene extracts.[14]

-

Chromatographic Purification: The n-hexane (or relevant) fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are combined and may be subjected to further purification steps, such as preparative HPLC or recrystallization, to yield the pure compound.

Biological Activity and Mechanisms of Action

This compound and its congeners exhibit a wide range of biological activities, making them subjects of intense pharmacological research.[4][16] The most notable of these is its anticancer activity, which has been demonstrated in various cancer cell lines.[17] The compound exerts its effects by modulating multiple signaling pathways that are critical for cancer cell survival and proliferation.

Anti-proliferative and Apoptotic Effects

Studies have shown that related xanthones can induce growth inhibition and apoptosis (programmed cell death) in cancer cells.[18][19][20] This is often achieved through the modulation of proteins involved in the cell cycle and apoptosis. For instance, cudraxanthone H, a closely related compound, induces apoptosis by down-regulating cyclins D1 and E and up-regulating cyclin-dependent kinase inhibitors like p21 and p27.[19] The induction of apoptosis by xanthones often involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases-9, -8, and the effector caspase-3.[18][21]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is often dysregulated in cancer.[22][23][24] The activation of this pathway protects cancer cells from apoptosis.[24] Many natural compounds, including xanthones, exert their anticancer effects by inhibiting this pathway.

The workflow below illustrates the canonical PI3K/Akt pathway and the putative inhibitory role of this compound. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt.[23][25] Activated Akt phosphorylates a host of downstream targets to inhibit apoptosis and promote cell survival.[23][26] this compound is hypothesized to interfere with this cascade, potentially by inhibiting the activity of PI3K or Akt, leading to decreased cell survival and the induction of apoptosis.

Figure 1: Proposed mechanism of this compound on the PI3K/Akt pathway.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound is part of a family of compounds from C. tricuspidata known for their anti-inflammatory properties.[3][27] This activity is often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][27] By suppressing the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6, these xanthones can mitigate inflammatory responses.[27]

Conclusion and Future Directions

This compound is a promising natural product with a well-defined physicochemical profile and significant biological activities. Its ability to induce apoptosis in cancer cells, potentially through the inhibition of critical survival pathways like PI3K/Akt, positions it as a valuable lead compound for oncological drug development. Further research should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and favorable pharmacokinetic properties, and conducting preclinical in vivo studies to validate its therapeutic potential. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and accelerate these future research endeavors.

References

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cudraxanthone D. PubChem. Retrieved from [Link]

-

Jo, Y. H., et al. (2014). A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia. PubMed Central. Retrieved from [Link]

-

Choi, Y. H., et al. (2015). Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α. PubMed Central. Retrieved from [Link]

-

Kuete, V., et al. (2014). Cytotoxicity and modes of action of three naturally occuring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines. ResearchGate. Retrieved from [Link]

-

Kim, H. S., et al. (2016). Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways. PubMed. Retrieved from [Link]

-

Kim, H. S., et al. (2016). Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways. World Scientific. Retrieved from [Link]

-